Gunagratinib, also known as ICP-192, is a small molecule drug primarily functioning as an irreversible inhibitor of fibroblast growth factor receptors 1, 2, and 3. It was developed by Beijing Tiancheng Pharmaceutical Technology Co., Ltd. and is currently in Phase II clinical trials for various malignancies, particularly focusing on tumors with FGFR pathway alterations, such as intrahepatic cholangiocarcinoma and metastatic urothelial carcinoma . The molecular formula of Gunagratinib is C22H25N5O4, and it has a CAS Registry number of 2211082-53-8 .
The biological activity of Gunagratinib has been characterized by its ability to inhibit cell proliferation in various cancer cell lines that express FGFR alterations. In preclinical studies, Gunagratinib demonstrated potent antitumor efficacy against tumors harboring FGFR fusions or mutations. Notably, it has shown promising results in patients with advanced solid tumors, leading to significant tumor shrinkage in some cases . The drug's selectivity for FGFRs over other kinases contributes to its reduced side effects compared to less selective inhibitors.
The synthetic route emphasizes high purity and yield, which are crucial for its efficacy in clinical applications .
Gunagratinib is primarily being investigated for its therapeutic applications in:
The drug has received orphan drug designation in the United States for certain indications, underscoring its potential importance in treating rare cancers .
Interaction studies have shown that Gunagratinib selectively inhibits fibroblast growth factor receptors without significantly affecting other kinases. This selectivity minimizes off-target effects and enhances its therapeutic profile. In vitro studies indicate that Gunagratinib can overcome resistance mechanisms associated with other FGFR inhibitors, making it a valuable candidate for combination therapies .
Several compounds share structural or functional similarities with Gunagratinib, particularly those targeting fibroblast growth factor receptors. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Phase | Unique Features |
---|---|---|---|
Ivosidenib | Isocitrate dehydrogenase inhibitor | Approved | Targets IDH1 mutations |
Pemigatinib | FGFR2 inhibitor | Approved | Specifically targets FGFR2 fusions |
Regorafenib | Multikinase inhibitor | Approved | Broad spectrum targeting various kinases |
Tasurgratinib | FGFR inhibitor | Phase II | Designed to overcome resistance mechanisms |
Gunagratinib stands out due to its irreversible binding mechanism and specificity towards multiple fibroblast growth factor receptors, which may lead to enhanced efficacy in specific patient populations compared to other inhibitors that may have broader but less selective activity .